molecular formula C16H24N4O3 B10915427 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10915427
M. Wt: 320.39 g/mol
InChI Key: DQKCGZGIMIXYSB-UHFFFAOYSA-N
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Description

N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by nitration to introduce the nitro group.

    Coupling of the Bicyclic and Pyrazole Units: The final step involves coupling the bicyclic intermediate with the pyrazole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.

    Substitution: The bicyclic structure can undergo various substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms at specific positions on the bicyclic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use in the development of new antimicrobial agents.

    Anti-inflammatory Properties: Investigation into its ability to modulate inflammatory pathways.

Industry

    Materials Science: Use in the development of new materials with specific electronic or mechanical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure provides a rigid framework that can interact with biological macromolecules. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but lacks the methyl group on the pyrazole ring.

    N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but lacks the nitro group.

Uniqueness

The presence of both the nitro group and the methyl group on the pyrazole ring, combined with the bicyclic structure, makes N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE unique. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(3-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C16H24N4O3/c1-9(14-7-12-4-5-13(14)6-12)17-16(21)11(3)19-8-15(20(22)23)10(2)18-19/h8-9,11-14H,4-7H2,1-3H3,(H,17,21)

InChI Key

DQKCGZGIMIXYSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NC(C)C2CC3CCC2C3

Origin of Product

United States

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